N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
Description
N-(4-(2-(4-(4-Acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound featuring a thiazole core linked to a piperazine moiety via a 2-oxoethyl bridge. The piperazine ring is substituted with a 4-acetylphenyl group, while the thiazole ring is further functionalized with a cyclopentanecarboxamide group.
Properties
IUPAC Name |
N-[4-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-16(28)17-6-8-20(9-7-17)26-10-12-27(13-11-26)21(29)14-19-15-31-23(24-19)25-22(30)18-4-2-3-5-18/h6-9,15,18H,2-5,10-14H2,1H3,(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLOBCBEJNSSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as the inhibition of cancer cell proliferation.
Biological Activity
N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine ring : Commonly found in various pharmaceuticals, it enhances the pharmacokinetic properties of drugs.
- Thiazole ring : Known for its biological activity, particularly in antimicrobial and anticancer agents.
- Acetylphenyl group : Contributes to the compound's lipophilicity and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4S2 |
| Molecular Weight | 498.6 g/mol |
| CAS Number | 921999-08-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Dopamine Receptors : The piperazine moiety allows for effective binding to dopamine receptors, which is crucial for treating central nervous system disorders like schizophrenia and Parkinson's disease.
- Signal Transduction Pathways : The thiazole component may influence various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with piperazine rings have been evaluated for their ability to inhibit tumor cell growth.
Case Study : A derivative of a similar structure demonstrated potent antiproliferative effects against various cancer cell lines, including breast and lung cancer, highlighting the potential of this class of compounds in oncology .
Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties. Research indicates that compounds containing thiazole derivatives can exhibit antibacterial and antifungal activities.
Research Findings : A study assessing the antibacterial efficacy of thiazole-containing compounds reported that these compounds significantly inhibited the growth of Gram-positive bacteria, suggesting potential applications in treating infections .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:
- Absorption : The lipophilic nature due to the acetylphenyl group may enhance absorption through biological membranes.
- Metabolism : The compound may undergo hepatic metabolism, which can affect its bioavailability and efficacy.
- Toxicity Profile : Preliminary toxicity studies indicate that while some derivatives show promising activity, they also present certain cytotoxic effects that must be carefully evaluated during drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several piperazine-thiazole hybrids reported in the literature. Below is a comparative analysis based on molecular features, synthesis, and bioactivity:
Structural Analogues
Functional Comparisons
- Pharmacokinetic Modulation : Compound 4 (Jaeok Lee) demonstrated significant P-glycoprotein (P-gp) inhibition, enhancing paclitaxel bioavailability. The acetylphenyl group in the target compound may similarly interact with P-gp, though its efficacy remains unverified .
- Antiproliferative Activity : Urea derivatives like 1e showed moderate cytotoxicity, likely due to the trifluoromethylphenyl group’s electron-withdrawing effects. The cyclopentanecarboxamide in the target compound could offer improved metabolic stability compared to urea linkers .
- Anti-Inflammatory Potential: Compound 20 inhibited matrix metalloproteinases (MMPs), attributed to its fluorophenyl and methoxyphenyl substituents. The acetylphenyl group in the target compound may confer analogous selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
